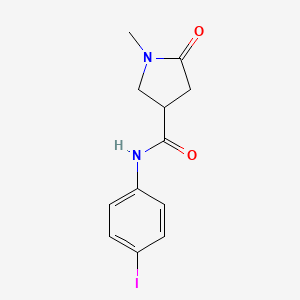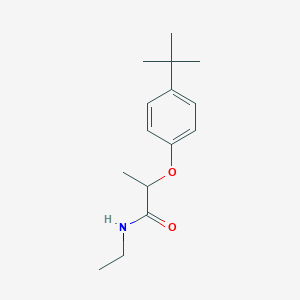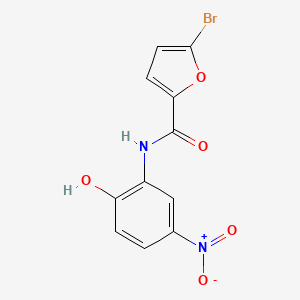![molecular formula C15H13ClN2O5 B4144150 1-[4-(4-Chlorophenoxy)but-2-ynyl]imidazole;oxalic acid](/img/structure/B4144150.png)
1-[4-(4-Chlorophenoxy)but-2-ynyl]imidazole;oxalic acid
Overview
Description
1-[4-(4-Chlorophenoxy)but-2-ynyl]imidazole;oxalic acid is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenoxy)but-2-ynyl]imidazole;oxalic acid typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(4-chlorophenoxy)-2-butyn-1-ol.
Imidazole Ring Formation: The next step involves the reaction of the intermediate with imidazole in the presence of a suitable catalyst such as copper(I) iodide to form 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-1H-imidazole.
Oxalate Formation: Finally, the imidazole derivative is reacted with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenoxy)but-2-ynyl]imidazole;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
Scientific Research Applications
1-[4-(4-Chlorophenoxy)but-2-ynyl]imidazole;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenoxy)but-2-ynyl]imidazole;oxalic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The butynyl chain can facilitate the compound’s penetration into cells and tissues, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]pyrrolidine ethanedioate
- 1-[4,4-bis(4-fluorophenyl)butyl]-4-(2-chlorophenoxy)-1,2,3,6-tetrahydropyridine oxalate
Uniqueness
1-[4-(4-Chlorophenoxy)but-2-ynyl]imidazole;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties The presence of the imidazole ring enhances its potential as an enzyme inhibitor, while the chlorophenoxy group provides additional binding interactions
Properties
IUPAC Name |
1-[4-(4-chlorophenoxy)but-2-ynyl]imidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O.C2H2O4/c14-12-3-5-13(6-4-12)17-10-2-1-8-16-9-7-15-11-16;3-1(4)2(5)6/h3-7,9,11H,8,10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIBJHYPTRUQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#CCN2C=CN=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4144070.png)
![1-Ethyl-4-[3-(4-methylphenyl)sulfanylpropyl]piperazine;oxalic acid](/img/structure/B4144080.png)

![2-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4144090.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4144099.png)

![4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate](/img/structure/B4144114.png)
![4-[4-(2-methoxyphenoxy)-2-butyn-1-yl]morpholine oxalate](/img/structure/B4144121.png)

![N-methyl-4-nitro-N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]benzenesulfonamide](/img/structure/B4144130.png)
![1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4144132.png)
![5-bromo-2-methoxy-3-methyl-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4144137.png)
![3-Hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-(2-phenoxyethyl)indol-2-one](/img/structure/B4144139.png)
![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,7-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4144140.png)
